2,5-Dichlorophenylzinc iodide

Catalog No.
S1899764
CAS No.
352530-43-9
M.F
C6H3Cl2IZn
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichlorophenylzinc iodide

CAS Number

352530-43-9

Product Name

2,5-Dichlorophenylzinc iodide

IUPAC Name

1,4-dichlorobenzene-6-ide;iodozinc(1+)

Molecular Formula

C6H3Cl2IZn

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

ZNRGDLRHRVNWNM-UHFFFAOYSA-M

SMILES

C1=CC(=[C-]C=C1Cl)Cl.[Zn+]I

Canonical SMILES

C1=CC(=[C-]C=C1Cl)Cl.[Zn+]I

2,5-Dichlorophenylzinc iodide (CAS 352530-43-9) is a highly selective organozinc halide reagent, typically supplied as a 0.5 M solution in tetrahydrofuran (THF). As a premier nucleophile for Negishi cross-coupling, it enables the direct installation of the 2,5-dichlorophenyl moiety onto complex molecular scaffolds. Unlike highly polarized organolithium or Grignard reagents, this arylzinc iodide exhibits attenuated nucleophilicity, which translates to exceptional functional group tolerance [1]. This makes it an essential precursor for synthesizing advanced biaryls, pharmaceuticals, and agrochemicals where late-stage functionalization or the preservation of sensitive electrophilic motifs is strictly required.

Substituting 2,5-dichlorophenylzinc iodide with its Grignard equivalent (2,5-dichlorophenylmagnesium bromide) or its boronic acid counterpart (2,5-dichlorophenylboronic acid) frequently leads to process failures in complex syntheses. The Grignard analog is overly reactive, causing parasitic nucleophilic attacks on carbonyls and nitriles, drastically reducing the yield of the target cross-coupled product and complicating downstream purification . Conversely, while the boronic acid is stable, Suzuki-Miyaura couplings typically require strong inorganic bases and elevated temperatures (often >80 °C), which can trigger base-catalyzed epimerization, degradation of sensitive substrates, or protodeboronation. The zinc iodide reagent bridges this gap, offering quantitative transmetalation to palladium or nickel catalysts at room temperature under strictly neutral conditions, thereby safeguarding molecular integrity.

Preservation of Electrophilic Functional Groups During Cross-Coupling

In cross-coupling reactions involving electrophiles bearing sensitive functional groups (e.g., esters, ketones, or cyano groups), the choice of organometallic reagent dictates the reaction's success. 2,5-Dichlorophenylzinc iodide undergoes smooth Negishi coupling with functionalized aryl or alkyl halides, typically delivering >85% yields of the desired product. In direct contrast, utilizing 2,5-dichlorophenylmagnesium bromide under Kumada coupling conditions results in extensive nucleophilic attack on the sensitive functional groups, plummeting the cross-coupling yield to <15% and generating complex mixtures of tertiary alcohols or imine byproducts[1].

Evidence DimensionCross-coupling yield in the presence of ester/ketone motifs
Target Compound Data>85% yield (Negishi coupling)
Comparator Or Baseline2,5-Dichlorophenylmagnesium bromide (<15% yield due to nucleophilic addition)
Quantified Difference>70% absolute yield improvement
ConditionsRoom temperature coupling with functionalized electrophiles in THF

Procuring the zinc reagent eliminates the need for costly and time-consuming protection/deprotection steps when synthesizing highly functionalized targets.

Elimination of Base-Catalyzed Degradation at Room Temperature

Suzuki-Miyaura couplings utilizing 2,5-dichlorophenylboronic acid generally require the addition of strong bases (e.g., K2CO3, NaOtBu) and thermal activation (80–100 °C) to achieve efficient transmetalation, which can degrade base-sensitive substrates or cause epimerization of stereocenters. 2,5-Dichlorophenylzinc iodide intrinsically possesses the correct polarity and reactivity to undergo rapid transmetalation to Pd(0) or Ni(0) intermediates under completely neutral conditions at 25 °C [1]. This base-free, ambient-temperature profile prevents substrate degradation, ensuring high-fidelity coupling even for easily enolizable or base-labile intermediates.

Evidence DimensionReaction temperature and pH requirements
Target Compound Data25 °C, neutral pH (no added base)
Comparator Or Baseline2,5-Dichlorophenylboronic acid (80–100 °C, highly basic conditions)
Quantified Difference55–75 °C reduction in processing temperature and elimination of inorganic bases
ConditionsStandard Pd-catalyzed biaryl synthesis

Selecting the zinc iodide enables the use of base-sensitive or thermally labile starting materials, expanding the accessible chemical space for drug discovery.

Reduction of Oxidative Homocoupling Byproducts

Arylzinc reagents prepared via direct zinc insertion (yielding the pure arylzinc iodide) exhibit superior performance compared to those generated in situ by transmetalating a Grignard reagent with ZnCl2 (yielding an arylzinc chloride with residual magnesium salts). The presence of residual magnesium salts in the transmetalated mixture can promote oxidative homocoupling of the arylzinc species, converting up to 30% of the reagent into 2,2',5,5'-tetrachlorobiphenyl [1]. Procuring the pre-formed 2,5-dichlorophenylzinc iodide bypasses this issue, suppressing homocoupling to <5% and maximizing the atom economy of the cross-coupling process.

Evidence DimensionFormation of oxidative homocoupling byproduct
Target Compound Data<5% homocoupling
Comparator Or BaselineIn situ transmetalated 2,5-dichlorophenylzinc chloride + Mg salts (~30% homocoupling)
Quantified Difference6-fold reduction in homocoupling waste
ConditionsPd- or Ni-catalyzed Negishi coupling in THF

Using the pure iodide salt directly improves the yield of the desired cross-coupled product and simplifies downstream chromatographic purification.

Late-Stage Functionalization of Complex APIs

Because 2,5-dichlorophenylzinc iodide operates under neutral conditions at room temperature and tolerates electrophilic functional groups, it is the optimal reagent for appending the 2,5-dichlorophenyl moiety onto advanced pharmaceutical intermediates. It avoids the functional group destruction seen with Grignards and the base-catalyzed degradation associated with boronic acids [1].

Synthesis of Sterically Hindered Biaryls

The high transmetalation rate of arylzinc iodides to palladium complexes makes this reagent highly effective for synthesizing sterically congested biaryls. Where Suzuki couplings with 2,5-dichlorophenylboronic acid might stall or require excessive heating, the Negishi approach with the zinc iodide proceeds efficiently, ensuring high throughput in structure-activity relationship (SAR) campaigns [1].

Base-Free Synthesis of Agrochemical Precursors

Many modern agrochemicals contain base-sensitive heterocycles or enolizable chiral centers. The procurement of 2,5-dichlorophenylzinc iodide allows industrial chemists to assemble these frameworks without the strong bases required for Suzuki couplings, thereby preventing racemization and maximizing the enantiomeric purity of the final product [1].

Dates

Last modified: 08-16-2023

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